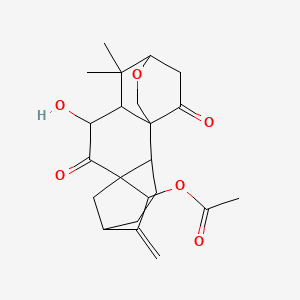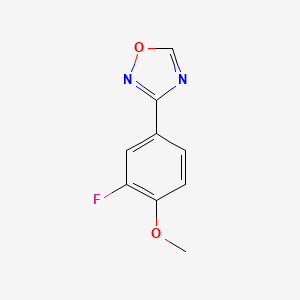![molecular formula C27H30N2O5S2 B12455800 ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12455800.png)
ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is known for its diverse biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the chromenyl carbonyl group and the carbamothioyl amino group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes with cost-effective reagents and conditions. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
Chemistry: As a versatile intermediate in organic synthesis, this compound could be used to develop new materials or pharmaceuticals.
Biology: The compound’s biological activity could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Medicine: Its pharmacological properties might be investigated for the development of new drugs or diagnostic tools.
Industry: The compound could be used in the production of specialty chemicals or as a building block for more complex molecules.
作用機序
The mechanism of action for ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific biological targets and pathways. It might interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
Similar compounds might include other benzothiophene derivatives or chromenyl carbonyl-containing molecules. Examples could be:
- Benzothiophene-2-carboxylates
- Chromen-3-yl carbonyl derivatives
Uniqueness
Ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C27H30N2O5S2 |
|---|---|
分子量 |
526.7 g/mol |
IUPAC名 |
ethyl 6-(2-methylbutan-2-yl)-2-[(2-oxochromene-3-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H30N2O5S2/c1-5-27(3,4)16-11-12-17-20(14-16)36-23(21(17)25(32)33-6-2)29-26(35)28-22(30)18-13-15-9-7-8-10-19(15)34-24(18)31/h7-10,13,16H,5-6,11-12,14H2,1-4H3,(H2,28,29,30,35) |
InChIキー |
KBNPNIDTDQTZAO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)NC(=O)C3=CC4=CC=CC=C4OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-methylphenyl)carbonyl]amino}benzoic acid](/img/structure/B12455726.png)

![2,4,6-trimethyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline](/img/structure/B12455749.png)
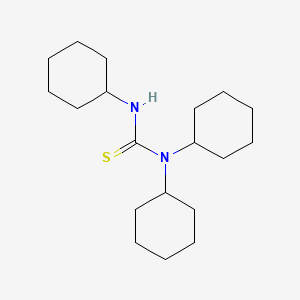
![7-tert-butyl-2-[3-methoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455758.png)
![6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B12455768.png)
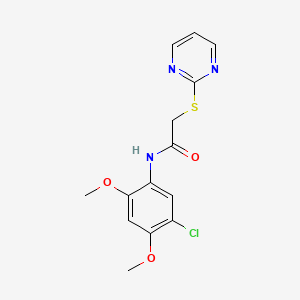

![2-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B12455789.png)
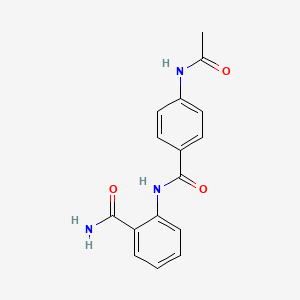
![1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone](/img/structure/B12455805.png)
